molecular formula C9H13NO2 B2441966 2-(4-Amino-3-methylphenoxy)ethan-1-ol CAS No. 103790-50-7

2-(4-Amino-3-methylphenoxy)ethan-1-ol

Cat. No.: B2441966
CAS No.: 103790-50-7
M. Wt: 167.208
InChI Key: NWASPLRNFPQETR-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-3-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-3-methylphenol and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenoxyethanol compounds.

Scientific Research Applications

2-(4-Amino-3-methylphenoxy)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxyethanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3-chlorophenoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of a methyl group.

    2-(4-Amino-3-methylphenoxy)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.

    2-(4-Amino-3-methylphenoxy)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.

Uniqueness

2-(4-Amino-3-methylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a methyl group on the phenoxyethanol backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(4-Amino-3-methylphenoxy)ethan-1-ol is an organic compound characterized by its molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 167.21 g/mol. This compound features a phenolic structure with an amino group and an ethyl alcohol moiety, which contributes to its potential biological activity and chemical reactivity. The presence of both the amino and hydroxyl groups allows for various interactions in biological systems, making it a compound of interest in medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C9H13NO2C_9H_{13}NO_2
  • SMILES : CC1=C(C=CC(=C1)OCCO)N
  • InChI : InChI=1S/C9H13NO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3

1. Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties. For instance, derivatives of phenolic compounds often exhibit significant antibacterial activity against various pathogens. The presence of the amino group may enhance the interaction with bacterial cell walls or enzymes involved in cell division.

2. Pharmacological Potential

The compound's ability to act as a building block in medicinal chemistry suggests potential applications in drug development. Similar compounds have been explored for their roles as inhibitors in metabolic pathways, particularly those involving acetyl-CoA carboxylase (ACC), which is a target for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, we can compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Amino-3-nitrophenoxy)ethan-1-olC8H10N2O4C_8H_{10}N_2O_4Contains a nitro group
2-(3-Amino-4-methylphenoxy)ethan-1-olC9H13NO2C_9H_{13}NO_2Different positioning of amino group
2-(4-Chloro-3-methylphenoxy)ethan-1-olC9H10ClNO2C_9H_{10}ClNO_2Contains a chlorine substituent

These compounds differ primarily in their substituents on the phenolic ring, influencing their biological activity and chemical properties. The unique combination of an amino group and a hydroxyl group in this compound potentially enhances its solubility and reactivity compared to others.

The mechanism of action for compounds similar to this compound typically involves:

Target Interaction

Imidazole-containing compounds, which share structural similarities, often interact with various biological targets including enzymes and receptors. The binding affinity and specificity can vary based on structural modifications.

Biochemical Pathways

Research has indicated that related compounds can inhibit key metabolic pathways by acting as competitive inhibitors or allosteric modulators. This suggests that this compound may also possess similar properties warranting further investigation.

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related research:

  • Antibacterial Studies :
    • A study focusing on ACC inhibitors showed that modifications to the structure could significantly enhance antibacterial activity against E. coli strains .
    • The use of phenolic compounds has been linked to increased efficacy against bacterial infections due to their ability to disrupt cell membrane integrity.
  • Pharmacokinetic Properties :
    • Research indicates that the solubility and permeability of phenolic compounds are crucial for their biological effectiveness. Enhancements in these properties could lead to improved therapeutic profiles for drugs derived from or related to this compound .

Properties

IUPAC Name

2-(4-amino-3-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWASPLRNFPQETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103790-50-7
Record name 2-(4-amino-3-methylphenoxy)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2-(3-methyl-4-nitrophenoxy)ethanol (1.0 g, 5.3 mmol) was dissolved in methanol/tetrahydrofuran (30 mL/30 mL) and 10% palladium on carbon (0.37 g) was added at ambient temperature. The reaction mixture was agitated under a hydrogen atmosphere for 4 h. Palladium on carbon was removed by filtration with Celite and the solvent was removed under reduced pressure to afford 4-(2-hydroxyethoxy)-2-methylaniline as solid (0.80 g, y. 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
catalyst
Reaction Step Two

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